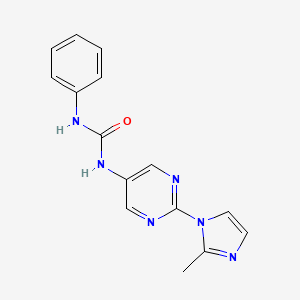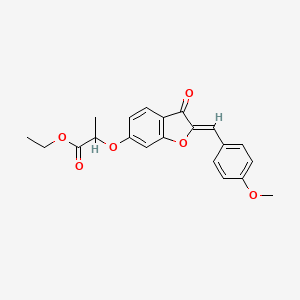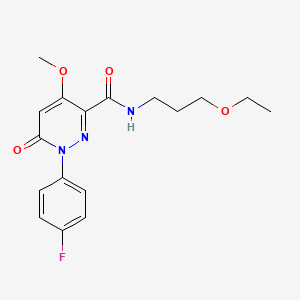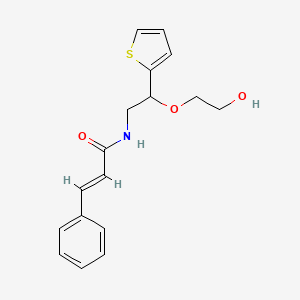
5-fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridin-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridin-2-amine hydrochloride: is a synthetic organic compound that features a pyridine ring substituted with a fluorine atom and an amine group, along with a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridin-2-amine hydrochloride typically involves multi-step organic reactions. One common route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Coupling with Pyridine Derivative: The thiazole derivative is then coupled with a fluorinated pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Amination: The resulting intermediate undergoes amination to introduce the amine group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control of reaction conditions and yields, as well as employing automated purification systems to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine-substituted pyridine ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) for deprotonation and various alkyl halides for alkylation are common.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiazole rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes to study biological pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, while the thiazole ring can participate in various binding interactions. These interactions can modulate the activity of the target, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-fluoro-2-aminopyridine: Lacks the thiazole ring but shares the fluorinated pyridine structure.
N-(4-methyl-1,3-thiazol-2-yl)pyridin-2-amine: Similar structure but without the fluorine atom.
5-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyridin-2-amine hydrochloride: Chlorine instead of fluorine, which can affect its reactivity and biological activity.
Uniqueness
The presence of both the fluorine atom and the thiazole ring in 5-fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridin-2-amine hydrochloride gives it unique chemical and biological properties. The fluorine atom can enhance binding affinity and selectivity for biological targets, while the thiazole ring can participate in various chemical reactions, making this compound a versatile tool in research and development.
Eigenschaften
IUPAC Name |
N-(5-fluoropyridin-2-yl)-4-methyl-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3S.ClH/c1-6-5-14-9(12-6)13-8-3-2-7(10)4-11-8;/h2-5H,1H3,(H,11,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVYSDGQCRHPOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC2=NC=C(C=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(ethylthio)-N-(2-fluorophenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2594401.png)
![3-ethyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2594402.png)
![4-{2-cyano-2-[(2,4,6-trimethylphenyl)carbamoyl]eth-1-en-1-yl}-2-ethoxyphenyl benzoate](/img/structure/B2594403.png)

![Methyl 2-amino-2-[3-(4-chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2594405.png)
![2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxy-4-methylphenyl)acetamide](/img/structure/B2594408.png)
![8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2594410.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methoxyphenyl)-1H-pyrrole-2-sulfonamide](/img/structure/B2594412.png)
![3-(3-methylphenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2594417.png)

![(Z)-2-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(4-methoxyphenyl)-1-ethenesulfonamide](/img/structure/B2594422.png)

